molecular formula C4H8O4 B031557 2,3-Dihydroxy-2-methylpropanoic acid CAS No. 21620-60-0

2,3-Dihydroxy-2-methylpropanoic acid

Cat. No.: B031557
CAS No.: 21620-60-0
M. Wt: 120.1 g/mol
InChI Key: DGADNPLBVRLJGD-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-2-methylpropanoic acid, also known as α,β-dihydroxyisobutyric acid, is a dihydroxy monocarboxylic acid. It is a structural derivative of propionic acid and is characterized by the presence of two hydroxyl groups and a carboxyl group attached to a central carbon atom. This compound is known for its role as a Bronsted acid, capable of donating a proton to an acceptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxy-2-methylpropanoic acid can be synthesized through various chemical reactions. One common method involves the oxidation of p-hydroxybenzoic acid, which is an oxygenated carboxylic acid. This reaction typically involves the use of hydroxyl radicals in the atmosphere .

Industrial Production Methods: In industrial settings, the compound can be produced through the reaction of α-pinene with hydroxyl radicals. This process results in the formation of this compound as a reactive carbonyl compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy-2-methylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its role as a Bronsted acid make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,3-dihydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGADNPLBVRLJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865002
Record name 2,3-Dihydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name A,b-Dihydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21620-60-0
Record name 2-Methylglyceric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21620-60-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,3-dihydroxy-2-methyl-
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Record name 2,3-Dihydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865002
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Record name 2,3-dihydroxy-2-methylpropanoic acid
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Record name A,b-Dihydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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